molecular formula C14H11NO2S B14327562 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one CAS No. 105726-92-9

1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one

Cat. No.: B14327562
CAS No.: 105726-92-9
M. Wt: 257.31 g/mol
InChI Key: XOFOMUODXUDXIT-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with an ethanone group and a hydroxy substituent.

Preparation Methods

The synthesis of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with phenothiazine.

    Hydroxylation: The phenothiazine core undergoes hydroxylation to introduce the hydroxy group at the 1-position.

    Acetylation: The hydroxylated phenothiazine is then acetylated to form the ethanone group.

The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a chlorine substituent instead of a hydroxy group.

    Promethazine: Used as an antiemetic, promethazine has a dimethylaminopropyl group instead of an ethanone group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

105726-92-9

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

1-(1-hydroxyphenothiazin-10-yl)ethanone

InChI

InChI=1S/C14H11NO2S/c1-9(16)15-10-5-2-3-7-12(10)18-13-8-4-6-11(17)14(13)15/h2-8,17H,1H3

InChI Key

XOFOMUODXUDXIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC3=CC=CC(=C31)O

Origin of Product

United States

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